molecular formula C16H18N2O2S B2959494 N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide CAS No. 2034497-95-3

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide

Cat. No.: B2959494
CAS No.: 2034497-95-3
M. Wt: 302.39
InChI Key: IXMDIVMZDOEGCH-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide is a synthetic small molecule based on a thiazole-carboxamide scaffold, designed for research applications. This compound is intended for investigational use in a laboratory setting and is strictly marked as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Thiazole-carboxamide derivatives are a recognized class of heterocyclic compounds in medicinal chemistry research, noted for their diverse biological activities. Although specific studies on this exact compound are not publicly available, research on highly analogous structures provides strong indications of its potential research value. Related thiazole-carboxamide derivatives have been investigated as potential cyclooxygenase (COX) inhibitors , targeting both COX-1 and COX-2 enzymes, which are key players in inflammatory pathways . Furthermore, structurally similar molecules have demonstrated significant antioxidant potential in free radical scavenging assays such as the DPPH test, in some cases exceeding the potency of standard controls like Trolox . Other research avenues for this chemical class include evaluation of antiproliferative activity against various cancer cell lines and investigation of α-amylase inhibitory effects for metabolic disorder research . Chemically, this compound integrates an isochroman methyl group with a dimethylthiazole carboxamide core. Compounds within this structural family typically exhibit favorable drug-like properties, often complying with Lipinski's Rule of Five , which suggests good potential for oral bioavailability in preclinical research models . Researchers are encouraged to explore its full mechanistic profile and binding interactions, which can be studied through techniques like molecular docking and molecular dynamics simulations .

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-17-15(10-21-11)16(19)18(2)8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMDIVMZDOEGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide typically involves the reaction of isochroman-3-ylmethylamine with 2-dimethylthiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs include substituted thiazole carboxamides and isoxazole derivatives (Table 1). Key structural variations include:

  • Heterocyclic Core : The thiazole ring in the target compound contrasts with isoxazole (e.g., compound 25 in ) or pyrazine (e.g., 3A5NP2C in ) cores in analogs. Thiazoles generally exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s electronegativity compared to oxygen in isoxazoles .
  • Substituent Patterns : The isochroman-3-ylmethyl group distinguishes the compound from analogs bearing pyridinyl (), phenyl (), or azepane () substituents. Isochroman’s bicyclic ether system enhances rigidity and may improve metabolic stability compared to flexible alkyl chains .

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide Thiazole Isochroman-3-ylmethyl, N,N-dimethyl N/A (structural analog data used) Synthesized
2-(4-Pyridinyl)-4-methylthiazole-5-carboxamide [3a–s] Thiazole 4-Pyridinyl, methyl Kinase inhibition (IC50: 0.1–10 µM)
3A5NP2C () Pyrazine Azepane, diamino Anticancer, antiviral
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide (Compound 25) Isoxazole Methylisoxazole, nitrobenzene Antithrombotic

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(isochroman-3-ylmethyl)-N,2-dimethylthiazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling thiazole-4-carboxylic acid derivatives with substituted amines. For example, carboxamide intermediates are synthesized using Lawesson’s reagent for thioamide formation, followed by alkylation. Solvent systems like acetonitrile (reflux) or DMF with triethylamine are critical for cyclization. Optimization includes adjusting stoichiometry (e.g., 1.1 eq of Lawesson’s reagent) and purification via preparative TLC (n-hexane/ethyl acetate, 50:50) . Amide coupling protocols using active esters or carbodiimides (e.g., EDCI/HOBt) are also applicable for introducing the isochromanmethyl moiety .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H (500 MHz) and 13C NMR in DMSO-d6 resolve methyl, aromatic, and isochroman protons. Coupling constants (e.g., J=7.08.4HzJ = 7.0–8.4 \, \text{Hz}) confirm substituent orientation .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures. Key parameters include Rfactor0.049R_{\text{factor}} \leq 0.049, data-to-parameter ratio ≥15, and mean σ(C–C)=0.003A˚\sigma(\text{C–C}) = 0.003 \, \text{Å} for precision .
  • Mass Spectrometry : HRMS-ESI validates molecular ions (e.g., [M+H]+ with <1 ppm error) .

Q. What solvents and reaction conditions optimize yield in thiazole-carboxamide synthesis?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates. Ethanol/ethyl acetate mixtures improve solubility during recrystallization .
  • Catalysts : Triethylamine or DIPEA neutralizes acids in coupling steps. Iodine mediates sulfur elimination in cyclization .
  • Temperature : Reflux (1–3 minutes) prevents side reactions in rapid cyclizations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent DMSO concentrations (≤1%) in cell-based assays to avoid solvent toxicity artifacts .
  • Orthogonal Validation : Cross-check results with fluorescence-based (e.g., Rh123 for mitochondrial activity) and colorimetric (Bradford assay ) methods.
  • Substituent Analysis : Systematic variation of methyl, nitro, or halogens (e.g., ’s halogenated aryl groups) clarifies structure-activity relationships (SAR) .

Q. What mechanistic insights guide cyclization steps in related thiazole-carboxamides?

  • Methodological Answer :

  • Nucleophilic Pathways : Thiazole ring closure via nucleophilic attack (e.g., sulfur participation) is common. Intermediate trapping (ESI-MS) confirms thiourea or carbodiimide adducts .
  • Radical Mechanisms : Iodine/triethylamine systems generate sulfur radicals, facilitating cyclization. Monitoring reaction time (<3 minutes) prevents over-cyclization .

Q. How can solubility be optimized for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvents : DMSO/water mixtures (≤10% DMSO) enhance solubility without cytotoxicity .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amino) at the 2-methyl or isochroman positions. LogP reductions (measured via HPLC) improve aqueous compatibility .
  • Salt Formation : Hydrochloride salts of tertiary amines increase bioavailability .

Key Methodological Notes

  • Avoid Commercial Sources : BenchChem/SynQuest (–21) data are excluded per reliability guidelines.
  • Advanced SAR : Prioritize substituent libraries (e.g., ’s nitro, cyano groups) for activity optimization .
  • Data Reproducibility : Report detailed reaction logs (time, solvent purity) and crystallographic CIF files for peer validation .

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